The synthesis of 11beta-Prostaglandin F1beta typically involves several key steps:
In industrial settings, large-scale biocatalytic processes may be utilized, employing enzymes such as Baeyer–Villiger monooxygenase for stereoselective oxidation and ketoreductase for diastereoselective reduction. These methods are designed for efficiency and scalability, ensuring high yields and purity of the final product.
The molecular formula for 11beta-Prostaglandin F1beta is , indicating it contains 20 carbon atoms, 36 hydrogen atoms, and 5 oxygen atoms. The compound features a cyclopentane ring characteristic of prostaglandins, along with multiple hydroxyl groups that contribute to its biological activity.
11beta-Prostaglandin F1beta can undergo various chemical reactions:
The specific conditions for these reactions vary based on the desired outcome but generally involve controlling temperature, pH, and concentration of reagents.
The primary mechanism of action for 11beta-Prostaglandin F1beta involves its interaction with specific enzymes and receptors in biological systems:
The physical properties of 11beta-Prostaglandin F1beta include:
The reactivity of 11beta-Prostaglandin F1beta is influenced by its functional groups, allowing it to participate in diverse chemical reactions typical of prostaglandins.
11beta-Prostaglandin F1beta has several scientific applications:
11beta-Prostaglandin F1beta (11β-PGF1β) is a bioactive lipid mediator with the molecular formula C₂₀H₃₆O₅ and a molecular weight of 356.5 g/mol [1] [7]. Its core structure consists of a cyclopentane ring with two aliphatic chains extending asymmetrically (R1: C1-C7 carboxylate chain; R2: C12-C20 hydrocarbon tail). The defining feature is the beta-oriented hydroxyl group at the C11 position (11β-OH), contrasting with the C11 ketone in prostaglandin D2 (PGD2) and the alpha-orientation in other F-series prostaglandins [3]. This stereochemistry arises from the enzymatic reduction of PGD2 by 11-ketoreductase, which selectively generates the 11β-epimer [5] [7]. The C9 and C15 positions also bear hydroxyl groups, contributing to the molecule's polarity and hydrogen-bonding capacity. The C13–C14 double bond adopts a trans configuration, while the C5–C6 bond is cis, influencing overall molecular flexibility [3] [7].
Table 1: Atomic Coordinates of 11β-PGF1β
Position | Functional Group | Stereochemistry |
---|---|---|
C1 | Carboxylate | - |
C5 | cis-Double bond | - |
C9 | Hydroxyl | S-configuration |
C11 | Hydroxyl | β-orientation |
C13 | trans-Double bond | - |
C15 | Hydroxyl | S-configuration |
11β-PGF1β differs from prostaglandin F2α (PGF2α) in three critical aspects:
Table 2: Structural Comparison of Prostaglandin Isomers
Compound | C11 Group | Δ5 Bond | Δ13 Bond | Precursor |
---|---|---|---|---|
11β-Prostaglandin F1β | β-OH | cis | Saturated | PGD2 |
Prostaglandin F2α (PGF2α) | α-OH | cis | trans | PGH2/PGE2 |
9α,11β-Prostaglandin F2 | β-OH | cis | trans | PGD2 |
2,3-Dinor-11β-PGF2α | β-OH | - | trans | 11β-PGF2α |
The metabolite 2,3-Dinor-11β-PGF2α further illustrates structural divergence: it lacks two carbons at the carboxyl terminus (β-oxidation product) but retains the 11β-OH configuration [2] [9]. This truncation enhances urinary excretion and serves as a biomarker for mast cell activation disorders [2].
Although 11β-PGF1β itself is not glycosylated, its interactions with glycosylated prostaglandin receptors (e.g., FP receptor) are modulated by receptor-associated glycans. The FP receptor contains N-linked glycosylation sites in its extracellular domains, which stabilize ligand-receptor complexes and influence signal transduction efficiency [1] [5]. Computational studies suggest that the 11β-OH group forms hydrogen bonds with glycosylated asparagine residues (e.g., Asn58) in the FP receptor’s ligand-binding pocket. This interaction is stereospecific: the β-configuration aligns optimally with glycan branches, whereas 11α-epimers exhibit weaker binding [5] [10].
Enzymatic modifications of 11β-PGF1β include:
Molecular dynamics simulations reveal that 11β-PGF1β binds the FP receptor (PTGFR) via a three-step mechanism:
Table 3: Key Binding Interactions of 11β-PGF1β with FP Receptor
Residue | Interaction Type | Binding Energy (kcal/mol) |
---|---|---|
Arg287 | Ionic (C1 carboxylate) | -5.2 |
Tyr93 | π-Anion (C1 carboxylate) | -3.8 |
Ser288 | H-bond (11β-OH) | -2.5 |
Asn58 | H-bond via glycan (11β-OH) | -1.9 |
Trp187 | Hydrophobic (Aliphatic chain) | -4.1 |
Free energy perturbation (FEP) calculations confirm that 11β-PGF1β has 10-fold lower binding affinity for FP compared to PGF2α due to suboptimal positioning of the 11β-OH relative to Ser288 [10]. However, it shows higher selectivity for the DP1 receptor over PGF2α, attributed to reduced steric clash with DP1’s Trp187 residue [3] [10].
Comprehensive List of Compounds
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